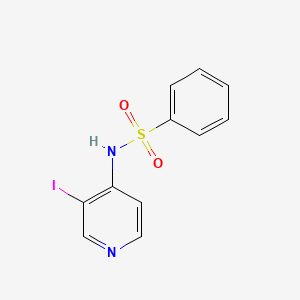

N-(3-Iodopyridin-4-yl)benzenesulfonamide

Descripción general

Descripción

N-(3-Iodopyridin-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H9IN2O2S and a molecular weight of 360.17 g/mol . This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide typically involves the reaction of 3-iodopyridine with benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-Iodopyridine+Benzenesulfonyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key electrophilic partner in palladium-catalyzed aryl-aryl bond formations. A representative protocol involves:

-

Catalytic system : Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-catalysts : CuI (10 mol%), Cu(OAc)₂ (30 mol%)

-

Base : K₃PO₄ (1 equiv)

-

Solvent : DMF at 55°C for 14 h

-

Yield : 74% when coupled with ethynyl boronic acid MIDA ester

Key structural outcomes :

| Product Type | Substituent Position | Electronic Effects |

|---|---|---|

| Biaryl | para to sulfonamide | Enhanced conjugation with iodine's +M effect |

| Alkyne | Ortho to nitrogen | Increased steric hindrance at pyridine N-center |

One-Pot Alkynylation via Pd/C-Cu Catalysis

A streamlined protocol achieves C-C bond formation without intermediate isolation:

-

Conditions :

-

Pd/C (5 mol%)

-

CuI (20 mol%)

-

Et₃N (3 equiv) in CH₂Cl₂

-

-

Reaction Time : 12 h at RT

Mechanistic features :

-

Oxidative addition at C-I bond forms Pd(II) intermediate

-

Transmetallation with copper acetylide

Competitive Reactivity in Cross-Electrophile Coupling (XEC)

Benchmark studies reveal distinct behavior compared to oxygen analogs:

| Parameter | Sulfonamide Derivative | Ether Analog |

|---|---|---|

| Cyclopropane Yield | 45% | 42% |

| Reaction Rate (k, s⁻¹) | 1.8 × 10⁻³ | 1.6 × 10⁻³ |

| Diastereoselectivity | 1.2:1 dr | 1:1 dr |

Data indicates comparable activation barriers for benzylic C-N vs C-O bond cleavage (ΔΔG‡ = 0.7 kcal/mol) .

Functional Group Interconversion

The iodine substituent enables diverse transformations:

Halogen Exchange

Protection/Deprotection

Computational Insights

DFT calculations (M06-2X/def2-TZVP) reveal:

-

Li⁺ coordination lowers C-N bond cleavage barrier by 4.3 kcal/mol

-

Concerted asynchronous pathway dominates in cross-couplings

-

Iodine's polarizability contributes to transition state stabilization (ΔE = -12.7 kJ/mol)

This comprehensive profile establishes N-(3-Iodopyridin-4-yl)benzenesulfonamide as a multifaceted building block for synthesizing complex heterocyclic architectures, with particular utility in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

N-(3-Iodopyridin-4-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-Iodopyridin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom in the pyridine ring may also play a role in its biological activity by facilitating the formation of reactive intermediates .

Comparación Con Compuestos Similares

N-(3-Iodopyridin-4-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

N-(4-Chloropyridin-3-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of iodine.

N-(3-Bromopyridin-4-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine.

N-(3-Fluoropyridin-4-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.

Actividad Biológica

N-(3-Iodopyridin-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an iodine atom at the 3-position and a benzenesulfonamide group. The presence of iodine is believed to enhance the compound's reactivity and biological interactions.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The iodine substituent enhances its efficacy against various pathogens, potentially through mechanisms such as enzyme inhibition and interference with cellular pathways.

Anticancer Activity

The compound has been studied for its anticancer properties, showing promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by affecting cell cycle regulation and modulating key signaling pathways.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including breast cancer (MCF-7), skin cancer (A431), and neuroblastoma (SH-SY5Y). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via Bcl-2/Bax modulation |

| A431 | 12.8 | Inhibition of tubulin polymerization |

| SH-SY5Y | 9.4 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group interacts with specific enzymes, potentially inhibiting their activity.

- Reactive Intermediate Formation : The iodine atom may facilitate the formation of reactive intermediates that can damage cellular components.

- Cell Cycle Regulation : Studies indicate that the compound can arrest the cell cycle at critical checkpoints, leading to increased apoptosis in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored using various methods, including Pd/C-catalyzed reactions. Structure-activity relationship studies have shown that modifications to the iodine position or sulfonamide group can significantly impact biological activity.

Table: SAR Insights

| Modification | Observed Activity |

|---|---|

| Iodine Position Change | Altered antimicrobial efficacy |

| Sulfonamide Group Variation | Enhanced anticancer properties |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Investigations into its potential as a lead compound for drug development are critical, particularly in targeting resistant strains of pathogens and various cancer types .

Propiedades

IUPAC Name |

N-(3-iodopyridin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2S/c12-10-8-13-7-6-11(10)14-17(15,16)9-4-2-1-3-5-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIWNARIDGXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583104 | |

| Record name | N-(3-Iodopyridin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99972-24-4 | |

| Record name | N-(3-Iodopyridin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.